Octadecyl p-Toluenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

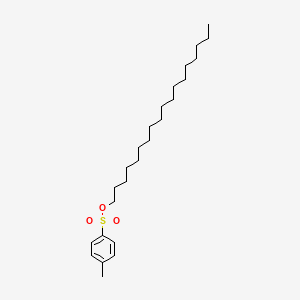

Structure

2D Structure

Properties

IUPAC Name |

octadecyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28-29(26,27)25-21-19-24(2)20-22-25/h19-22H,3-18,23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSBVVGANRHKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281870 | |

| Record name | Octadecyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3386-32-1 | |

| Record name | 3386-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Atom Economy:synthetic Methods Should Be Designed to Maximize the Incorporation of All Materials Used in the Process into the Final Product. the Atom Economy of the Synthesis of Octadecyl P Toluenesulfonate from Octadecanol and P Toluenesulfonyl Chloride Can Be Calculated As Follows:

Octadecanol (C₁₈H₃₈O): Molar Mass ≈ 270.5 g/mol

p-Toluenesulfonyl chloride (C₇H₇ClO₂S): Molar Mass ≈ 190.6 g/mol

Octadecyl p-toluenesulfonate (C₂₅H₄₆O₃S): Molar Mass ≈ 426.7 g/mol

Byproduct (HCl): Molar Mass ≈ 36.5 g/mol (when a non-nucleophilic base is used)

Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100 Atom Economy (%) = (426.7 / (270.5 + 190.6)) x 100 ≈ 92.5%

While this is a relatively high atom economy, greener syntheses would aim for 100%.

Use of Renewable Feedstocks:a Raw Material or Feedstock Should Be Renewable Rather Than Depleting Whenever Technically and Economically Practicable. Octadecanol Can Be Derived from Renewable Sources Such As Plant Oils, Which Aligns with This Principle. P Toluenesulfonic Acid is Typically Derived from Toluene, a Petrochemical. Exploring Bio Based Routes to Aromatic Compounds Could Further Enhance the Green Credentials of This Molecule.sciencemadness.orgjchemlett.com

The table below summarizes the application of some green chemistry principles to the synthesis of octadecyl p-toluenesulfonate.

| Green Chemistry Principle | Traditional Synthesis | Greener Alternative |

| Prevention | Sub-optimal yields can lead to waste. | Optimization of reaction conditions to achieve near-quantitative yields. |

| Atom Economy | High (approx. 92.5%), but not 100%. | Catalytic methods that avoid the formation of stoichiometric byproducts. |

| Less Hazardous Synthesis | Use of toxic pyridine (B92270) as a base and solvent. | Use of less hazardous bases (e.g., potassium carbonate) and greener solvents (e.g., water, ionic liquids), or solvent-free conditions. sciencemadness.orgresearchgate.net |

| Safer Solvents | Use of volatile and toxic organic solvents. | Solvent-free synthesis or use of water as a solvent. rsc.org |

| Renewable Feedstocks | Toluene (B28343) (for the tosyl group) is from fossil fuels. | Use of bio-derived octadecanol; future potential for bio-based aromatics. sciencemadness.orgjchemlett.com |

By integrating these green chemistry principles, the environmental footprint associated with the production and use of this compound can be significantly reduced.

Computational Chemistry and Modeling of Octadecyl P Toluenesulfonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jussieu.fr For Octadecyl p-Toluenesulfonate, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical reactivity.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. ias.ac.in The location of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. In this compound, the LUMO is expected to be localized around the sulfonyl group and the adjacent carbon of the octadecyl chain, making this site susceptible to nucleophilic attack.

DFT can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting sites for intermolecular interactions. Furthermore, global chemical reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity can be derived from DFT calculations to quantitatively predict the molecule's stability and reactivity. ias.ac.in Studies on related compounds, like p-toluenesulfonic acid, have utilized DFT to successfully analyze their geometric and electronic properties. researchgate.netmdpi.com

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. ias.ac.in |

| Dipole Moment | ~4.5 D | A significant dipole moment suggests a polar molecule capable of strong dipole-dipole interactions. |

| Chemical Hardness (η) | 3.35 eV | Measures resistance to change in electron distribution; higher values indicate lower reactivity. ias.ac.in |

Note: The values in this table are representative and would be determined by specific DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a molecule with a long alkyl chain like this compound, MD simulations are invaluable for exploring its vast conformational landscape. The octadecyl chain is highly flexible, capable of adopting numerous conformations through rotation around its carbon-carbon single bonds.

MD simulations can track the trajectory of each atom in the molecule, providing detailed information on bond lengths, bond angles, and dihedral angles. This allows for the identification of the most stable, low-energy conformers, such as the extended all-trans conformation, versus more folded, compact structures containing gauche defects. chemrxiv.orgmdpi.com The conformational preferences of the ester group and the long alkyl chain can significantly influence the molecule's physical properties and how it interacts with its environment. nih.gov

Furthermore, MD simulations can model the interactions between this compound and other molecules, such as solvents or biological macromolecules. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study solvation effects and the arrangement of solvent molecules around the polar tosylate head and the nonpolar alkyl tail. These simulations are crucial for understanding the molecule's behavior in different phases and at interfaces, which is essential for predicting its role in various applications. nih.gov

Table 2: Parameters and Potential Insights from MD Simulations of this compound

| Simulation Parameter | Description | Potential Insights |

|---|---|---|

| Force Field | A set of parameters (e.g., AMBER, CHARMM) that defines the potential energy of the system. | Determines the accuracy of the simulated molecular motions and interactions. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit representation of the solvent environment. | Elucidates how the solvent influences conformational stability and intermolecular interactions. |

| Simulation Time | The duration of the simulation (e.g., nanoseconds to microseconds). | Longer simulations allow for the observation of slower conformational changes and rare events. |

| Ensemble | Thermodynamic conditions (e.g., NVT, NPT) under which the simulation is run. | Ensures the simulation samples a relevant statistical distribution of states. |

| Radius of Gyration | A measure of the molecule's compactness. | Tracks folding and unfolding of the octadecyl chain over time. |

Quantitative Structure-Activity Relationships (QSAR) for Predicting Reactivity and Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or environmental fate. wikipedia.orglibretexts.org These models are widely used in toxicology, drug discovery, and environmental science for risk assessment of chemicals. nih.govepa.gov

For this compound, a QSAR approach can be used to predict properties like skin sensitization potential, aquatic toxicity, or biodegradability without extensive experimental testing. The process involves calculating a set of numerical values, known as molecular descriptors, that characterize the molecule's physicochemical properties. These descriptors can include hydrophobicity (log P), electronic properties (like those from DFT), and topological indices that describe the molecule's size and shape. nih.gov

A statistical relationship is then developed between these descriptors and a known activity for a training set of similar molecules. For instance, a QSAR model has been successfully developed for a series of sulfonate esters to predict their skin sensitization potential, using a combination of electrophilicity and hydrophobicity parameters. nih.gov By calculating the relevant descriptors for this compound, its activity can be predicted based on the established model. This approach is a cost-effective and ethical way to prioritize chemicals for further testing and regulatory consideration. semanticscholar.org

Table 3: Key Molecular Descriptors for QSAR Modeling of this compound

| Descriptor | Typical Value/Range | Significance in QSAR Models |

|---|---|---|

| Log P (Octanol-Water Partition Coefficient) | High (> 8) | A primary measure of hydrophobicity, crucial for predicting bioaccumulation and membrane permeability. |

| Molecular Weight | 426.68 g/mol | Relates to the size of the molecule, affecting diffusion and transport properties. |

| Polar Surface Area (PSA) | ~65 Ų | Influences membrane transport and interactions with polar biological targets. |

| LUMO Energy | Low to moderate | An electronic descriptor that can correlate with reactivity towards biological nucleophiles, a key factor in toxicity mechanisms. nih.gov |

Reaction Pathway Modeling for Elucidating Complex Mechanisms

Computational chemistry offers powerful methods for modeling the pathways of chemical reactions, providing detailed insights into reaction mechanisms and kinetics. For this compound, the tosylate group is an excellent leaving group, making the compound a key substrate in nucleophilic substitution reactions. chemistrysteps.commasterorganicchemistry.com

Reaction pathway modeling, often using DFT, can be employed to map the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and any intermediates or transition states. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the energy barrier (activation energy) between the reactants and the transition state, it is possible to predict the feasibility and speed of a reaction. nih.gov

For this compound, modeling could be used to compare the energetics of SN1 versus SN2 substitution pathways with various nucleophiles. whiterose.ac.uk This would involve calculating the stability of the potential carbocation intermediate in an SN1 mechanism versus the energy of the pentacoordinate transition state in an SN2 mechanism. Such studies can explain stereochemical outcomes and the influence of solvent on the reaction mechanism, providing a deeper understanding than can be obtained from experiments alone. chemistrysteps.comwhiterose.ac.uk

Table 4: Hypothetical Comparison of Reaction Pathways for this compound

| Reaction Pathway | Nucleophile | Solvent | Predicted Activation Energy (kcal/mol) | Mechanistic Implication |

|---|---|---|---|---|

| SN2 | CN⁻ | Aprotic Polar (e.g., DMSO) | ~20-25 | A concerted mechanism with inversion of stereochemistry is likely favored. chemistrysteps.com |

| SN1 | H₂O | Protic (e.g., 50% TFE) | ~28-33 | A stepwise mechanism via a carbocation intermediate; may be slower and compete with other pathways. whiterose.ac.uk |

Q & A

Q. What are the recommended methods for synthesizing and purifying Octadecyl p-Toluenesulfonate, and how can purity be validated?

- Synthesis : this compound (CAS 3386-32-1) is typically synthesized via esterification of p-toluenesulfonic acid with octadecanol under acidic conditions. Key parameters include temperature control (e.g., avoiding side reactions above 60°C) and stoichiometric ratios .

- Purification : Recrystallization from non-polar solvents (e.g., hexane) is effective due to its melting point of 58°C. Solubility data (e.g., 0.977 g/cm³ density) should guide solvent selection .

- Purity Validation : Use reversed-phase HPLC with C18 columns (e.g., Shim-pack GIS C18) and acetonitrile-water mobile phases. Compare retention times against certified standards and validate via mass spectrometry (C25H44O3S, MW 424.68) .

Q. How can this compound be effectively analyzed in complex matrices?

- Sample Preparation : Adsorb onto C18 solid-phase extraction (SPE) columns. Acetonitrile achieves >87% extraction efficiency for hydrophobic derivatives like A-DNPH, making it ideal for elution .

- Chromatography : Use RP-HPLC with UV detection (e.g., 254 nm). Optimize mobile phase gradients to resolve this compound from co-eluting compounds. Validate methods per NF-XP 70-210 standards .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact, as p-toluenesulfonate derivatives can cause irritation .

- First Aid : For skin exposure, wash immediately with water for 15+ minutes. For inhalation, move to fresh air and seek medical attention .

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can solvent selection optimize the extraction efficiency of this compound in environmental samples?

- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile, DMF) for elution from C18 SPE columns. Acetonitrile outperforms ethanol (87.6% vs. <70% recovery) due to its polarity and compatibility with hydrophobic interactions .

- Method Validation : Conduct spike-and-recovery experiments in matrices like mineral water. Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How does the phase behavior of this compound influence its reactivity in organic syntheses?

- Phase Analysis : Characterize polymorphic behavior via DSC and XRD. For example, melting transitions at 58°C suggest a single crystalline phase under standard conditions .

- Reactivity Implications : Low solubility in polar solvents (e.g., water) limits its use in aqueous reactions. Pre-dissolve in toluene or DCM for nucleophilic substitutions (e.g., tosylate displacements) .

Q. How should researchers address contradictions in reported data, such as variable extraction efficiencies or adsorption capacities?

- Root-Cause Analysis : Investigate column packing density (e.g., 110 Å vs. 300 Å pore sizes in C18 phases) and batch-to-batch variability in SPE materials .

- Standardization : Adopt pharmacopeial guidelines (e.g., USP L1 for C18 columns) and cross-validate methods using certified reference materials .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.